molecular formula C13H14BrNO2 B15327861 3-(5-Bromo-1h-indol-3-yl)propyl acetate

3-(5-Bromo-1h-indol-3-yl)propyl acetate

Cat. No.: B15327861
M. Wt: 296.16 g/mol
InChI Key: FDZNKWFMAZFXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-1h-indol-3-yl)propyl acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the bromine atom at the 5-position of the indole ring and the propyl acetate group at the 3-position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1h-indol-3-yl)propyl acetate typically involves the bromination of indole followed by the introduction of the propyl acetate group. One common method is the electrophilic bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with propyl acetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1h-indol-3-yl)propyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-1h-indol-3-yl)propyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1h-indol-3-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic outcomes .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propyl acetate

InChI

InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-8-15-13-5-4-11(14)7-12(10)13/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

FDZNKWFMAZFXFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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